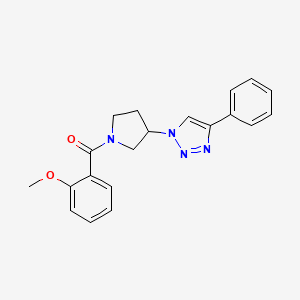![molecular formula C19H20N2O4S B2927439 2-{2-[2-(3-甲氧基苯氧基)乙硫基]苯并咪唑基}乙酸甲酯 CAS No. 920115-93-1](/img/structure/B2927439.png)
2-{2-[2-(3-甲氧基苯氧基)乙硫基]苯并咪唑基}乙酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate” is a chemical compound with the molecular formula C19H20N2O4S. It is related to esters, which are often used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of “Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate” is complex, with a molecular weight of 372.44. It is related to the structure of “Methyl 2-(methylthio)acetate”, which has a simpler structure and a molecular weight of 120.170 .科学研究应用
Green Chemistry Synthesis
This compound has been synthesized using a green chemistry approach, which emphasizes environmentally friendly methods. The two-step synthesis process involves the use of deep eutectic solvents (DES) and microwave-induced synthesis, starting from anthranilic acid . This method not only provides a sustainable route for the compound’s production but also opens up possibilities for its use in eco-friendly pharmaceutical manufacturing processes.
Antibacterial Applications
Quinazolinones, the core structure within this compound, have demonstrated significant antibacterial properties . The potential of Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate in creating new antibiotics or enhancing existing ones could be a vital area of research, particularly in the fight against antibiotic-resistant bacteria.
Antiviral Research
The compound’s quinazolinone base has shown promise in antiviral research . Its structural flexibility allows for the synthesis of analogues that could inhibit the replication of various viruses . This application is particularly relevant in the context of emerging viral diseases and the ongoing search for effective antiviral drugs.
Anticancer Potential
There is evidence to suggest that quinazolinone derivatives can act as anticancer agents . Research into Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate could lead to the development of new cancer therapies, especially considering its ability to be altered structurally to target specific cancer cells.
Enzyme Inhibition
The compound has been associated with enzyme inhibitory activity , which is crucial in the development of drugs that can modulate enzymatic pathways. This could have implications for treating diseases where enzyme regulation plays a significant role, such as metabolic disorders or neurodegenerative diseases.
Anti-HIV Properties
Studies have indicated that quinazolinone compounds may possess anti-HIV properties . By exploring the applications of Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate in this field, researchers could contribute to the global effort to find more effective treatments for HIV/AIDS.
Pharmaceutical Scaffolding
Due to its complex structure, this compound serves as an excellent scaffold in pharmaceutical chemistry . It can be used to create a variety of biologically active agents, thereby expanding the repertoire of molecules available for drug development and therapeutic interventions.
Biological Activity Enhancement
Finally, the synthesis of different quinazolinone analogues using this compound could enhance biological activity . This application is significant for the pharmaceutical industry, as it allows for the fine-tuning of drug properties to achieve desired therapeutic effects.
属性
IUPAC Name |
methyl 2-[2-[2-(3-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-23-14-6-5-7-15(12-14)25-10-11-26-19-20-16-8-3-4-9-17(16)21(19)13-18(22)24-2/h3-9,12H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCGATCZMDLWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-7-oxa-4-azaspiro[2.5]octan-6-yl]acetic acid](/img/structure/B2927356.png)
![2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2927357.png)

![5-(4-bromobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2927361.png)
![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2927363.png)
![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2927369.png)

![3-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2927371.png)



![7-[(Z)-2-(2-thienyl)ethenyl]-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2927376.png)

